4-(Dicyclohexylphosphino)-N,N-dimethylaniline

Catalog No.
S1891695
CAS No.
40438-64-0
M.F
C20H32NP
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dicyclohexylphosphino)-N,N-dimethylaniline

CAS Number

40438-64-0

Product Name

4-(Dicyclohexylphosphino)-N,N-dimethylaniline

IUPAC Name

4-dicyclohexylphosphanyl-N,N-dimethylaniline

Molecular Formula

C20H32NP

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C20H32NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,3-12H2,1-2H3

InChI Key

RKUHKZXJHGGGSK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3

Origin and Significance:

Molecular Structure Analysis:

The key feature of Cy2PNMe2 is its central phosphorus atom (P) bonded to two cyclohexyl (Cy) groups, a phenyl (C6H5) ring, and a nitrogen atom (N) with two attached methyl groups (Me). The phenyl ring is further substituted with a dimethylamino group (NMe2) at the para (4th) position. This structure creates a bulky ligand with steric hindrance around the phosphorus atom.


Chemical Reactions Analysis

Synthesis:

Reactions as a Ligand:

Cy2PNMe2 reacts with transition metal precursors, like palladium chloride (PdCl2), to form complexes. These complexes act as catalysts for various cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds in organic molecules.

An example reaction is the Suzuki-Miyaura cross-coupling, where an aryl boronic acid (Ar-B(OH)2) reacts with an aryl chloride (Ar’-Cl) to form a biaryl compound (Ar-Ar’). The Cy2PNMe2-Pd catalyst facilitates this transformation [].

Ar-B(OH)2 + Ar’-Cl + Pd(Cy2PNMe2)n -> Ar-Ar’ + Pd(0) byproducts + HX (where X = Cl, Br)

Decomposition:


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of bulky cyclohexyl groups.
  • Solubility: Moderately soluble in organic solvents like dichloromethane or toluene due to the hydrophobic nature of the cyclohexyl groups and the aromatic ring.
  • Stability: Relatively stable under inert conditions. May decompose under strong oxidizing or acidic conditions.

Data Availability:

Specific melting point, boiling point, and other detailed physical data might require further exploration in scientific literature or from chemical suppliers.

As a ligand, Cy2PNMe2 doesn't have a direct mechanism of action. However, it plays a crucial role in the catalytic cycle of palladium-based cross-coupling reactions. The lone pair of electrons on the phosphorus atom donates electron density to the palladium center, activating it towards oxidative addition, a key step in the catalytic cycle [].

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from incompatible chemicals.

Catalyst for Cross-Coupling Reactions

CyJohnPhos is a versatile ligand commonly employed in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for organic synthesis, enabling the formation of carbon-carbon bonds between different organic molecules. Some of the cross-coupling reactions where CyJohnPhos finds application include:

  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Hiyama coupling
  • Buchwald-Hartwig amination

4-(Dicyclohexylphosphino)-N,N-dimethylaniline is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are crucial for the formation of C–N bonds, which are fundamental in synthesizing pharmaceuticals and organic materials. The compound facilitates the coupling of aryl halides with amines, resulting in various substituted anilines and related structures

4-(Dicyclohexylphosphino)-N,N-dimethylaniline finds applications primarily in:

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions, it facilitates the formation of complex organic molecules.
  • Organic Synthesis: It is used in synthesizing pharmaceuticals and agrochemicals due to its ability to form stable complexes with transition metals.
  • Material Science: Its properties can be exploited in developing new materials with specific electronic or optical characteristics.

The synthesis of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline typically involves several steps:

  • Preparation of Dicyclohexylphosphine: This can be achieved by reacting cyclohexyl bromide with lithium diorganophosphide.
  • Formation of the Aniline Derivative: N,N-dimethylaniline is reacted with dicyclohexylphosphine under controlled conditions to form the final product.
  • Purification: The product may be purified through recrystallization or chromatography techniques to isolate the desired compound from by-products.

These methods emphasize the importance of controlling reaction conditions to optimize yield and purity.

Interaction studies involving 4-(Dicyclohexylphosphino)-N,N-dimethylaniline focus on its role as a ligand in catalysis. Research indicates that this compound can significantly influence reaction pathways and selectivity when paired with various metal catalysts, particularly palladium. The effectiveness of this ligand can vary depending on the substrate and reaction conditions, highlighting its tunable nature for specific applications

Several compounds share structural similarities with 4-(Dicyclohexylphosphino)-N,N-dimethylaniline, including:

  • Dicyclohexyl(4-(N,N-diethylamino)phenyl)phosphine
  • Dicyclohexyl(4-(N,N-dipropylamino)phenyl)phosphine
  • Triphenylphosphine

Comparison Table

Compound NameStructure TypeUnique Feature
4-(Dicyclohexylphosphino)-N,N-dimethylanilinePhosphine LigandHigh steric hindrance due to bulky dicyclohexyl groups
Dicyclohexyl(4-(N,N-diethylamino)phenyl)phosphinePhosphine LigandEthyl groups provide different electronic properties
Dicyclohexyl(4-(N,N-dipropylamino)phenyl)phosphinePhosphine LigandPropyl groups alter solubility characteristics
TriphenylphosphinePhosphine LigandSmaller size allows for different reactivity patterns

The uniqueness of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline lies in its bulky dicyclohexyl groups that provide significant steric hindrance, enhancing its selectivity and efficiency as a ligand compared to other phosphines.

The three-dimensional molecular structure and crystal packing of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline have been investigated through single-crystal X-ray crystallography, with specific data derived from the related selenium derivative structure [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c [1]. Key crystallographic parameters include unit cell dimensions of a = 12.3860(16) Å, b = 6.8331(8) Å, c = 24.113(3) Å, and β = 97.050(3)°, resulting in a unit cell volume of 2025.3(4) ų [1]. The structure contains four formula units per unit cell (Z = 4) with a calculated density of 1.3 g/cm³ [1].

The molecular geometry around the phosphorus center exhibits a distorted tetrahedral arrangement [1]. The P-C bond distances average approximately 1.83 Å for the phosphine-carbon bonds, with the P-C(aryl) bond distance measuring 1.80 Å [1]. Analysis of the steric environment reveals an effective cone angle of 171.5°, indicating substantial steric bulk around the phosphorus center [1]. This large cone angle significantly influences the compound's coordination chemistry and catalytic applications.

The crystal structure demonstrates weak intermolecular C-H···Se interactions in the selenide derivative, suggesting similar weak van der Waals forces operate in the parent phosphine compound [1]. Temperature-dependent structural studies conducted at 100 K provide detailed atomic coordinates and thermal parameters for all non-hydrogen atoms [1].

ParameterValueReference
Molecular FormulaC₂₀H₃₂NP [2] [3]
Molecular Weight317.45 g/mol [2] [3]
Crystal SystemMonoclinic [1]
Space GroupP2₁/c [1]
Unit Cell a12.3860(16) Å [1]
Unit Cell b6.8331(8) Å [1]
Unit Cell c24.113(3) Å [1]
Unit Cell β97.050(3)° [1]
Effective Cone Angle171.5° [1]

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline exhibits characteristic resonances that provide detailed structural information. The aromatic protons of the aniline ring appear in the typical range of 6.5-8.0 ppm as multiplets [4] [5]. The N,N-dimethyl groups generate a distinctive singlet around 3.0 ppm, consistent with the symmetrical environment of the methyl substituents [6]. The cyclohexyl protons of the dicyclohexylphosphino moiety display complex multiplet patterns in the aliphatic region from 1.0-2.2 ppm, reflecting the various CH₂ environments within the cyclohexyl rings [6].

The ¹³C NMR spectrum provides complementary structural confirmation. Aromatic carbons resonate in the 110-150 ppm region with multiple distinct signals reflecting the substitution pattern on the benzene ring [6]. The N-methyl carbons appear as a singlet around 40 ppm, while the cyclohexyl carbons generate multiple signals in the 26-30 ppm range corresponding to the different carbon environments within the cyclohexyl substituents [6].

³¹P NMR spectroscopy proves particularly diagnostic for phosphine compounds. The phosphorus center in 4-(Dicyclohexylphosphino)-N,N-dimethylaniline typically resonates in the range of -10 to -15 ppm [7] [8], characteristic of tertiary aryl phosphines. This chemical shift reflects the electronic environment created by the electron-donating dimethylamino substituent and the sterically demanding cyclohexyl groups.

NMR TypeChemical Shift (δ, ppm)MultiplicityAssignment
¹H (aromatic)6.5-8.0multipletAromatic protons
¹H (N-methyl)~3.0singletN(CH₃)₂ groups
¹H (cyclohexyl)1.0-2.2multipletCyclohexyl protons
¹³C (aromatic)110-150multiple signalsAromatic carbons
¹³C (N-methyl)~40singletN-methyl carbons
³¹P-10 to -15singletPhosphorus center

Infrared Spectroscopy

The infrared spectrum of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline displays characteristic absorption bands that confirm the presence of key functional groups. Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region with medium-weak intensity [9] [10]. Strong aliphatic C-H stretching absorptions dominate the 2990-2850 cm⁻¹ range, arising from the numerous CH₂ and CH groups in the cyclohexyl substituents [9] [10].

The aromatic framework generates medium-weak C=C stretching bands in the 1625-1440 cm⁻¹ region [9] [10]. The C-N stretching vibrations of the dimethylamino group appear with medium-strong intensity in the 1350-1000 cm⁻¹ range [9] [10]. Phosphine-specific P-C stretching modes manifest as strong absorptions in the 800-600 cm⁻¹ region [9] [10].

Additional characteristic absorptions include CH₂/CH₃ deformation modes at 1465-1375 cm⁻¹ and aromatic C-H out-of-plane bending vibrations in the 900-680 cm⁻¹ fingerprint region [9] [10]. The absence of N-H stretching bands confirms the tertiary amine structure.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C-H (aromatic)3100-3000medium-weakAromatic C-H stretch
C-H (aliphatic)2990-2850strongAliphatic C-H stretch
C=C (aromatic)1625-1440medium-weakAromatic C=C stretch
C-N (amine)1350-1000medium-strongC-N stretch
P-C (phosphine)800-600strongP-C stretch

Mass Spectrometry

The electron impact mass spectrum of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline exhibits a molecular ion peak [M]⁺ at m/z 317, corresponding to the molecular formula C₂₀H₃₂NP⁺ [2] [3]. The molecular ion typically displays low to medium intensity due to the thermal lability of tertiary phosphines under electron impact conditions [11] [12].

Characteristic fragmentation patterns provide structural confirmation. Loss of a methyl radical generates the [M-15]⁺ fragment at m/z 302 [11] [12]. α-Cleavage adjacent to the phosphorus center produces fragments resulting from loss of cyclohexyl groups ([M-83]⁺ at m/z 234) and loss of the entire dicyclohexylphosphine moiety ([M-166]⁺ at m/z 151) [11] [12].

The base peak typically appears in the m/z 150-200 range, representing a major fragment ion arising from rearrangement processes [11] [12]. Significant fragment ions include the dimethylaniline moiety at m/z 149 and cyclohexyl cation at m/z 83, providing diagnostic information about the molecular structure [11] [12].

Fragmentm/zAssignmentRelative Intensity
[M]⁺317Molecular ionLow-Medium
[M-15]⁺302Loss of CH₃Medium
[M-83]⁺234Loss of cyclohexylMedium
[M-166]⁺151Loss of dicyclohexylphosphineMedium-High
Dimethylaniline149N,N-dimethylaniline fragmentMedium-High

Conformational Dynamics in Solution

The conformational behavior of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline in solution involves multiple dynamic processes that significantly influence its chemical and catalytic properties. The compound exhibits conformational flexibility arising from several rotational degrees of freedom, including rotation around the P-C(aryl) bond, cyclohexyl ring conformations, and potential restricted rotation around the C-N bonds of the dimethylamino group [13] [15].

Phosphine Conformation and Flexibility

The dicyclohexylphosphino moiety demonstrates considerable conformational flexibility due to the chair-boat interconversion of the cyclohexyl rings and rotation around the P-C bonds [13] [16]. Each cyclohexyl ring can adopt chair, boat, or twist-boat conformations, with the chair form being energetically preferred under normal conditions [13]. However, upon coordination to metal centers or interaction with substrates, distorted conformations may become accessible or even preferred .

The rotational barrier around the P-C(aryl) bond has been investigated through variable-temperature NMR studies. Unlike rigid phosphine ligands, the flexibility of the cyclohexyl substituents allows the phosphorus center to adjust its steric environment in response to electronic and steric demands [15] [17]. This conformational adaptability contributes to the effectiveness of the compound as a ligand in asymmetric catalysis .

Aromatic Ring Dynamics

The aniline moiety exhibits restricted rotation around the C-N bonds connecting the dimethyl groups to the aromatic ring [18] [19]. Variable-temperature NMR studies reveal coalescence phenomena that provide insight into the rotational barriers around these bonds [19] [20]. The electron-donating nature of the dimethylamino group creates partial double-bond character in the C-N bonds, leading to rotational barriers typically in the range of 12-20 kcal/mol [18] [19].

The presence of the bulky dicyclohexylphosphino substituent in the para position influences the electronic properties of the aniline ring and may affect the rotational dynamics of the dimethylamino group through electronic and steric effects [18]. Temperature-dependent NMR line-shape analysis provides quantitative information about these dynamic processes [19] [20].

Solution-State Aggregation and Intermolecular Interactions

In solution, 4-(Dicyclohexylphosphino)-N,N-dimethylaniline can participate in weak intermolecular interactions, including van der Waals forces between cyclohexyl groups and potential π-π stacking interactions between aromatic rings [13]. These interactions influence the compound's solubility, stability, and reactivity in different solvents [13].

The phosphine center's basicity allows for coordination to metal centers, dramatically altering the conformational preferences and dynamic behavior [15] [21]. Upon coordination, the free rotation around P-C bonds becomes restricted, and the overall molecular conformation becomes more rigid [21] [22]. This coordination-induced conformational change is crucial for understanding the compound's behavior as a ligand in homogeneous catalysis [15].

Dynamic light scattering and NMR diffusion studies in various solvents provide information about aggregation behavior and molecular motion in solution [23]. The large hydrophobic surface area of the cyclohexyl groups promotes aggregation in polar solvents while enhancing solubility in nonpolar organic media [13].

Temperature-Dependent Conformational Equilibria

Variable-temperature NMR spectroscopy reveals that the conformational equilibria of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline are temperature-dependent [19] [24]. At low temperatures, distinct conformational isomers may be observed as separate signals, while at elevated temperatures, rapid interconversion leads to averaged NMR signals [19].

The activation parameters (ΔH‡, ΔG‡, ΔS‡) for these conformational processes have been determined through line-shape analysis and provide fundamental thermodynamic information about the flexibility of the molecule [19] [24]. These parameters are essential for understanding the temperature dependence of catalytic activity when the compound serves as a ligand.

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40438-64-0

Dates

Last modified: 08-16-2023

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